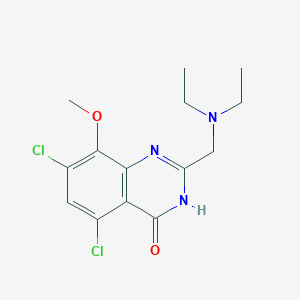
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes two chlorine atoms, a diethylaminomethyl group, and a methoxy group attached to a quinazolinone core. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5,7-dichloro-8-methoxyquinazoline.
Formation of Intermediate: The intermediate is then reacted with diethylamine in the presence of a suitable catalyst to introduce the diethylaminomethyl group.
Final Product: The final step involves the cyclization of the intermediate to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.
科学的研究の応用
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
5,7-dichloro-8-hydroxyquinoline: Shares the dichloroquinoline structure but lacks the diethylaminomethyl and methoxy groups.
5,7-dichloro-2-methyl-8-quinolinol: Similar structure but with a methyl group instead of the diethylaminomethyl group.
Uniqueness
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of chlorine, diethylaminomethyl, and methoxy groups makes it a versatile compound for various applications.
特性
分子式 |
C14H17Cl2N3O2 |
|---|---|
分子量 |
330.2 g/mol |
IUPAC名 |
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H17Cl2N3O2/c1-4-19(5-2)7-10-17-12-11(14(20)18-10)8(15)6-9(16)13(12)21-3/h6H,4-5,7H2,1-3H3,(H,17,18,20) |
InChIキー |
ZTZRTEYVPYRELX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=NC2=C(C(=CC(=C2OC)Cl)Cl)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)
![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)
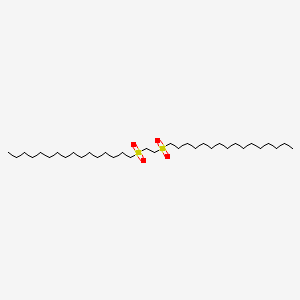

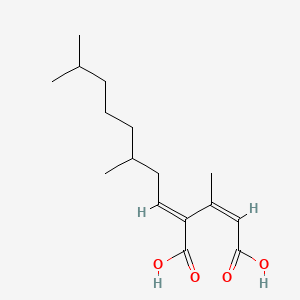
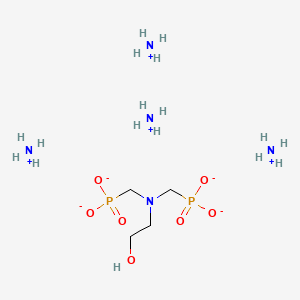


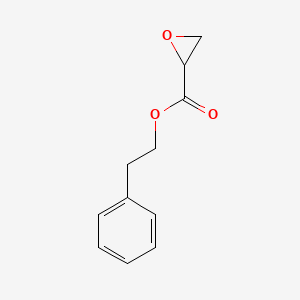


![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)
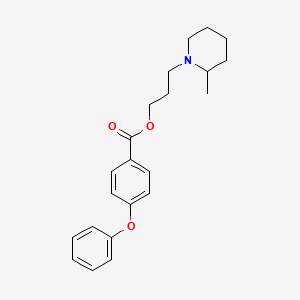
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
